5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring, a phenyl ring, and a sulfanyl group . The exact structure would need to be determined through spectroscopic techniques or computational modeling .Physical and Chemical Properties Analysis
This compound has physical and chemical properties typical of organic compounds with similar functional groups. These include a specific melting point, boiling point, and density . More specific properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
Research into pyrazole derivatives, including 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole, focuses on their synthesis and application in forming various heterocyclic compounds. These compounds are synthesized from precursors that can be easily derived from methyl phenyl sulfone, leading to the formation of pharmaceutically important heteroaromatics like pyrazoles and pyrimethamine (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, pyrazole fused analogues are prepared from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic frameworks (Chaloner et al., 1992).
Catalytic and Synthesis Applications
The use of specific pyrazole derivatives as catalysts has been explored, particularly in the condensation reaction between aromatic aldehydes and pyrazolone, indicating their utility in organic synthesis. This process results in high yields of bis(pyrazolones) using a recyclable catalyst, demonstrating the potential for sustainable chemical processes (Tayebi et al., 2011).
Structural and Molecular Studies
X-ray crystallography studies have been conducted on pyrazole derivatives to determine their structure, which is crucial for understanding their chemical behavior and potential applications in drug design and materials science. These studies provide insights into the molecular arrangement and interaction within crystals, aiding in the development of COX-2 inhibitors based on pyrazole structures (Al-Hourani et al., 2015).
Biological Activity and Applications
The exploration of pyrazole derivatives extends to their antimicrobial properties, where specific compounds have been synthesized and tested against various microbial strains. This research is pivotal in the search for new antimicrobial agents amid growing resistance to existing drugs. The structure-activity relationship derived from these studies informs the design of more effective compounds (Prabhudeva et al., 2017).
Future Directions
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)12(15(21-22)11-6-3-2-4-7-11)10-23-16-13(18)8-5-9-14(16)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLQLOMCGGIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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